YU238259

Descripción

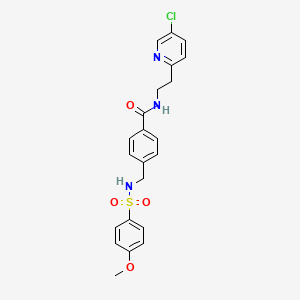

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHURSOREGLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YU238259: A Novel Inhibitor of Homology-Dependent DNA Repair with Potent Anti-Tumor Activity

A Technical Whitepaper on the Mechanism of Action of YU238259

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor that selectively targets the homology-dependent DNA repair (HDR) pathway, a critical mechanism for error-free repair of DNA double-strand breaks (DSBs). This compound has demonstrated significant potential as an anti-cancer agent, particularly in tumors with pre-existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular pathways, its synergistic interactions with other cancer therapies, and the experimental data supporting these findings.

Core Mechanism of Action: Inhibition of Homology-Dependent Repair

This compound functions as a specific inhibitor of the HDR pathway.[1][2][3] Unlike other DNA repair inhibitors, it does not affect the non-homologous end-joining (NHEJ) pathway.[1][3] This selectivity allows for a targeted approach to cancer therapy, exploiting the vulnerabilities of cancer cells that are highly reliant on HDR for survival. The inhibition of HDR by this compound leads to an accumulation of unresolved DNA double-strand breaks, ultimately triggering cytotoxic effects in cancer cells.[1][3]

The precise molecular target of this compound is the subject of ongoing investigation, with proteomic analyses underway to fully elucidate its binding partners and the exact mechanism of HDR inhibition at a molecular level.[1] Current evidence from immunofluorescence studies indicates that this compound treatment leads to a reduction in the formation of BRCA1 foci following ionizing radiation, while having no impact on 53BP1 or pDNA-PK foci.[1] This suggests that the compound acts on a proximal step in the HDR pathway.[1]

It is important to note that this compound does not function as a DNA intercalating agent and does not inhibit the activity of poly (ADP-ribose) polymerase (PARP).[1] This distinct mechanism of action provides a novel avenue for therapeutic intervention, particularly in the context of synthetic lethality.[1]

The Principle of Synthetic Lethality

The anti-cancer efficacy of this compound is largely attributed to the principle of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of this compound, the compound's inhibition of HDR (the first "hit") is synthetically lethal in cancer cells that already harbor a deficiency in another DNA repair pathway (the second "hit").

This compound exhibits potent synthetic lethality in tumors with deficiencies in key DNA repair and damage response genes, including:

-

BRCA2: Cells deficient in BRCA2, a critical component of the HDR pathway, are particularly sensitive to this compound.[1]

-

ATM: Ataxia-telangiectasia mutated (ATM) is a key signaling protein in the DNA damage response.[1][4]

-

PTEN: Phosphatase and tensin homolog (PTEN) is a tumor suppressor involved in DNA repair.[1][4]

This synthetic lethal interaction forms the basis of this compound's therapeutic potential, allowing for selective targeting of cancer cells while minimizing toxicity to healthy, repair-proficient cells.[1]

Synergistic Interactions with Other Cancer Therapies

This compound demonstrates significant synergy with a range of established cancer treatments, enhancing their therapeutic efficacy. This synergistic effect is particularly pronounced in the context of BRCA2-deficiency.[1]

-

Ionizing Radiation (IR) and Etoposide: As agents that induce DNA double-strand breaks, the cytotoxicity of IR and etoposide is potentiated by this compound's inhibition of the primary repair pathway for these lesions.[1][3]

-

PARP Inhibitors (e.g., Olaparib): Despite not directly inhibiting PARP, this compound shows strong synergism with PARP inhibitors.[1] This is due to their divergent mechanisms of action targeting different arms of the DNA repair machinery, leading to a more potent anti-tumor effect when combined.[1]

-

Cisplatin and Etoposide Combination Therapy: In cisplatin-resistant ovarian cancer cells, this compound has been shown to enhance the therapeutic effect of a combined treatment with cisplatin and etoposide.[5] This suggests a potential role for this compound in overcoming chemotherapy resistance.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various experimental assays.

| Cell Line | Genotype | LD50 (µM) |

| DLD-1 | BRCA2-proficient | > 50 |

| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5 |

| GM05849 | ATM-deficient | ~15 |

| U251 | PTEN-deficient | ~20 |

Table 1: Cytotoxicity of this compound in DNA Repair-Deficient and Proficient Cell Lines. The LD50 values demonstrate the increased sensitivity of cells with deficiencies in BRCA2, ATM, and PTEN to this compound.

| Reporter Assay | Pathway Measured | Effect of this compound (0-5 µM) |

| DR-GFP | HDR | Potent, dose-dependent decrease in efficiency |

| EJ5-GFP | NHEJ | No effect on frequency |

Table 2: Specificity of this compound for the HDR Pathway. Data from cell-based GFP reporter assays shows that this compound specifically inhibits HDR without affecting NHEJ.[2]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of DNA Double-Strand Break Repair

Caption: DNA double-strand break repair pathways and the inhibitory action of this compound on HDR.

Experimental Workflow for Assessing HDR and NHEJ Inhibition

Caption: Workflow for cell-based GFP reporter assays to measure HDR and NHEJ activity.

Detailed Experimental Protocols

Cell-Based GFP Reporter Assays for HDR and NHEJ

Objective: To quantify the effect of this compound on the efficiency of homology-dependent repair (HDR) and non-homologous end-joining (NHEJ).

Methodology:

-

Cell Lines: U2OS cells stably expressing either the DR-GFP (for HDR) or EJ5-GFP (for NHEJ) reporter construct are used.

-

Pre-treatment: Cells are seeded in triplicate and pre-treated with varying concentrations of this compound for 24 hours.

-

Induction of DNA Double-Strand Breaks: A DNA double-strand break is introduced into the reporter construct by transfecting the cells with an I-SceI endonuclease expression plasmid.

-

Post-transfection Incubation: Following transfection, the cells are cultured for an additional 72 hours in the presence of this compound.

-

Flow Cytometry: The percentage of GFP-positive cells, indicating successful repair by either HDR or NHEJ, is quantified by flow cytometry.

-

Data Analysis: The frequency of HDR or NHEJ is calculated based on the percentage of GFP-positive cells in the treated samples relative to vehicle-treated controls.[2]

Clonogenic Survival Assays

Objective: To assess the cytotoxicity of this compound in various cell lines and to evaluate its synergistic effects with other DNA damaging agents.

Methodology:

-

Cell Seeding: Paired isogenic human cell lines (e.g., DLD-1 and DLD-1 BRCA2-KO) are seeded at a low density in 6-well plates.

-

Treatment: Cells are treated with increasing doses of this compound for 48 hours. For synergy experiments, cells are pre-treated with this compound for 24 hours, followed by co-treatment with a DNA damaging agent (e.g., ionizing radiation, etoposide, or olaparib) for an additional 24 hours.

-

Colony Formation: After treatment, the media is replaced with fresh, drug-free media, and the cells are allowed to form colonies for 10-14 days.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The surviving fraction for each treatment condition is calculated relative to the untreated control. For synergy analysis, the Chou-Talalay model can be used to calculate a combination index (CI), where a CI value of less than 0.9 indicates synergism.[4]

Immunofluorescence Staining for DNA Repair Foci

Objective: To visualize the effect of this compound on the recruitment of key DNA repair proteins to sites of DNA damage.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and pre-treated with this compound or a vehicle control.

-

Induction of DNA Damage: DNA double-strand breaks are induced by exposing the cells to ionizing radiation (e.g., 10 Gy).

-

Fixation and Permeabilization: At various time points post-irradiation (e.g., 8 hours), cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against DNA repair proteins (e.g., BRCA1, 53BP1, pDNA-PK) followed by fluorescently labeled secondary antibodies.

-

Microscopy and Image Analysis: The formation of nuclear foci for each protein is visualized using fluorescence microscopy, and the number of foci per cell is quantified using image analysis software.

-

Data Analysis: The relative percentage of cells positive for DNA repair foci is compared between this compound-treated and vehicle-treated cells.[4]

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that specifically targets the homology-dependent DNA repair pathway. Its potent synthetic lethality in tumors with DNA repair deficiencies, combined with its synergistic effects with existing cancer therapies, highlights its significant clinical potential.[1][6] Further research focused on identifying the precise molecular target of this compound will provide a more complete understanding of its mechanism of action and facilitate the development of this and related compounds for the treatment of a broad range of cancers.

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

YU238259: A Selective Inhibitor of the Homology-Directed Repair Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YU238259 is a novel small molecule inhibitor that selectively targets the homology-directed repair (HDR) pathway of DNA double-strand break (DSB) repair. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology and DNA repair. This compound demonstrates potent synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA2 mutations, and acts synergistically with ionizing radiation and certain chemotherapeutic agents. This profile suggests its potential as a promising candidate for targeted cancer therapy.

Introduction

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: non-homologous end joining (NHEJ) and homology-directed repair (HDR). While NHEJ is a faster but more error-prone process, HDR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to precisely restore the original DNA sequence. In many cancers, defects in specific DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes which are critical for HDR, lead to genomic instability. These cancer cells then become heavily reliant on alternative repair pathways for survival. This dependency creates a therapeutic window for a concept known as synthetic lethality, where the inhibition of a second, compensatory DNA repair pathway leads to selective cancer cell death while sparing normal, repair-proficient cells.[1]

This compound was identified through high-throughput screening as a compound that exhibits synthetic lethality in cells with HDR deficiencies.[1] It belongs to a novel class of sulfonamide compounds and has been shown to specifically inhibit the HDR pathway without affecting NHEJ or the activity of poly (ADP-ribose) polymerase (PARP), another key enzyme in DNA repair.[1] This selective inhibition of HDR makes this compound a valuable tool for studying DNA repair and a potential therapeutic agent for tumors with specific DNA repair defects.

Mechanism of Action

This compound selectively inhibits the homology-directed repair pathway.[1][2] While its precise molecular target has not yet been fully elucidated, experimental evidence indicates that it acts proximally in the HDR pathway.[1] Immunofluorescence studies have shown that this compound treatment leads to a decrease in the formation of BRCA1 foci at sites of DNA damage, without affecting the localization of 53BP1 or phosphorylated DNA-PK, which are involved in the competing NHEJ pathway.[1] This suggests that this compound interferes with the initial stages of HDR, possibly by inhibiting the recruitment or function of key HDR proteins. Importantly, this compound does not intercalate into DNA and does not inhibit PARP activity, distinguishing its mechanism from other known DNA repair inhibitors.[1] The inhibition of HDR by this compound leads to an accumulation of unresolved DSBs, particularly in cells that are already deficient in other DNA repair mechanisms, triggering cell cycle arrest and apoptosis.[1]

Preclinical Data

In Vitro Efficacy

This compound demonstrates potent and selective activity against cancer cells with deficiencies in the HDR pathway.

Table 1: Cytotoxicity of this compound in BRCA2-deficient cells

| Cell Line | Genotype | LD50 (µM) |

|---|---|---|

| DLD-1 | BRCA2-proficient | > 50 |

| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5[3] |

Table 2: Effect of this compound on DNA Repair Pathways

| Assay | Pathway | Effect of this compound (5 µM) |

|---|---|---|

| DR-GFP Reporter | HDR | Potent, dose-dependent decrease in efficiency[3] |

| EJ5-GFP Reporter | NHEJ | No effect on frequency[3] |

Synergistic Activity

This compound exhibits synergistic effects when combined with agents that induce DNA double-strand breaks, such as ionizing radiation (IR) and etoposide. This synergy is particularly pronounced in BRCA2-deficient cells.[1]

Table 3: Synergistic Effects of this compound in BRCA2-deficient Cells

| Combination | Cell Line | Outcome |

|---|---|---|

| This compound + Ionizing Radiation | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |

| This compound + Etoposide | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |

| this compound + Olaparib (PARP inhibitor) | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |

In Vivo Efficacy

In a mouse xenograft model using BRCA2-deficient human tumors, this compound treatment significantly delayed tumor growth, even as a monotherapy.[1]

Table 4: In Vivo Antitumor Activity of this compound

| Model | Treatment | Outcome |

|---|

| BRCA2-deficient human tumor xenografts in nude mice | this compound (3 mg/kg, i.p.) | Significant delay in tumor growth[3] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

GFP-Based Reporter Assays for HDR and NHEJ

Objective: To quantify the effect of this compound on the efficiency of HDR and NHEJ.[1]

Materials:

-

U2OS DR-GFP and U2OS EJ5-GFP cell lines

-

This compound

-

I-SceI expression plasmid (e.g., pCBASceI)

-

Cell culture medium and supplements

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Seed U2OS DR-GFP (for HDR) or U2OS EJ5-GFP (for NHEJ) cells in 6-well plates.

-

After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 24 hours.

-

Transfect the cells with an I-SceI expression plasmid to induce a site-specific DSB in the reporter construct.

-

After transfection, re-seed the cells and continue the treatment with this compound for an additional 48-72 hours.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A GFP-positive signal indicates successful repair by either HDR or NHEJ, depending on the cell line used.

Clonogenic Survival Assay

Objective: To assess the long-term survival and proliferative capacity of cells after treatment with this compound, alone or in combination with other agents.

Materials:

-

Cancer cell lines (e.g., DLD-1, DLD-1 BRCA2-KO)

-

This compound

-

Other treatment agents (e.g., etoposide, olaparib)

-

Ionizing radiation source

-

Cell culture medium and supplements

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with this compound and/or other agents for a specified duration (e.g., 24 hours). For radiation treatment, irradiate the cells after the addition of the drug.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days to allow for colony formation.

-

Fix the colonies with 10% formalin and stain with crystal violet solution.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Neutral Comet Assay

Objective: To detect and quantify DNA double-strand breaks in individual cells.

Materials:

-

Cells treated with this compound and/or DNA damaging agents

-

CometAssay® kit (or equivalent)

-

Lysis solution

-

Neutral electrophoresis buffer

-

DNA staining dye (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest and resuspend cells in ice-cold PBS.

-

Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Equilibrate the slides in neutral electrophoresis buffer.

-

Perform electrophoresis under neutral pH conditions. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure the tail moment (a product of the tail length and the fraction of DNA in the tail).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a novel and selective inhibitor of the HDR pathway with significant potential as a targeted therapeutic agent for cancers with specific DNA repair deficiencies. Its ability to induce synthetic lethality in HDR-deficient cells and to synergize with conventional cancer therapies highlights its promise. Further research is warranted to fully elucidate its molecular target and to optimize its pharmacological properties for clinical development. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the broader implications of HDR inhibition in cancer therapy.

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of YU238259 in DNA Double-Strand Break Repair

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the small molecule YU238259 and its function as a specific inhibitor of the Homology-Dependent Repair (HDR) pathway for DNA double-strand breaks (DSBs). The information presented is collated from peer-reviewed research and is intended to serve as a technical guide for professionals in the fields of oncology, genetics, and pharmacology.

Core Concept: Selective Inhibition of Homology-Dependent Repair

This compound is a novel compound identified for its specific inhibitory action on the HDR pathway, a crucial mechanism for error-free repair of DNA double-strand breaks. Notably, it does not affect the alternative major repair pathway, Non-Homologous End Joining (NHEJ). This specificity makes this compound a valuable tool for both research and potential therapeutic applications. The cytotoxicity of this compound is significantly increased in cells with pre-existing DNA repair deficiencies, a concept known as synthetic lethality. This is particularly evident in cells with BRCA2 mutations, where the loss of a key HDR protein sensitizes the cells to further inhibition of the pathway by this compound. The accumulation of unresolved DSBs in these repair-deficient cells ultimately leads to cell death.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Cytotoxicity of this compound in BRCA2-Deficient Cells

| Cell Line | Genotype | LD50 (µM) |

| DLD-1 | BRCA2-proficient | > 50 |

| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5[5] |

Table 2: Effect of this compound on DNA Repair Pathways

| Assay | Pathway | Effect of this compound (0-5 µM) |

| DR-GFP Reporter | HDR | Potent, dose-dependent decrease in efficiency[5] |

| EJ5-GFP Reporter | NHEJ | No effect on frequency[5] |

Table 3: Synergistic Effects with Other Cancer Therapies

| Combination Therapy | Cell Line | Observation |

| Ionizing Radiation (IR) | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1][6] |

| Etoposide | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1][6] |

| PARP Inhibition (Olaparib) | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell-Based DNA Repair Assays (DR-GFP and EJ5-GFP)

-

Objective: To determine the specific inhibitory effect of this compound on the HDR and NHEJ pathways.

-

Cell Lines: U2OS cells stably integrated with either the DR-GFP (for HDR) or EJ5-GFP (for NHEJ) reporter cassettes.

-

Protocol:

-

U2OS reporter cells are pre-treated with varying concentrations of this compound for 24 hours.

-

A DNA double-strand break is induced in the reporter gene by transfecting the cells with an I-SceI expression plasmid using an Amaxa Nucleofector.

-

Transfected cells are re-plated and cultured in the presence of this compound for an additional 72 hours.

-

The percentage of GFP-positive cells, indicating successful repair, is quantified by flow cytometry.[5]

-

-

Controls: A vehicle-treated control (e.g., DMSO) is run in parallel.

2. Clonogenic Survival Assay

-

Objective: To assess the long-term survival of cells after treatment with this compound, alone or in combination with other agents.

-

Cell Lines: Paired isogenic cell lines, such as DLD-1 and DLD-1 BRCA2-KO.

-

Protocol:

-

Cells are seeded at a low density in 6-well plates.

-

After 24 hours, cells are treated with increasing doses of this compound for 48 hours. For combination studies, cells are pre-treated with this compound for 24 hours, followed by co-treatment with ionizing radiation, etoposide, or olaparib for another 24 hours.

-

The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days to form colonies.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted. Survival fractions are calculated relative to untreated controls.[7]

-

3. Immunofluorescence for DNA Repair Foci

-

Objective: To visualize the effect of this compound on the recruitment of DNA repair proteins to sites of DNA damage.

-

Protocol:

-

Cells are grown on coverslips and pre-treated with this compound or a vehicle control.

-

DNA damage is induced by treating the cells with 10 Gy of ionizing radiation.

-

At 8 hours post-irradiation, cells are fixed and permeabilized.

-

Cells are incubated with primary antibodies against DNA repair proteins (e.g., BRCA1, 53BP1, pDNA-PK).

-

Following incubation with fluorescently labeled secondary antibodies, the formation of nuclear foci is visualized and quantified using fluorescence microscopy.[7]

-

4. Neutral Comet Assay

-

Objective: To measure the extent of DNA double-strand breaks.

-

Protocol:

-

DLD-1 and DLD-1 BRCA2-KO cells are pre-treated with this compound.

-

Cells are irradiated with 5 Gy of ionizing radiation.

-

DSB levels are assessed at 0 and 24 hours post-irradiation.

-

Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under neutral pH conditions.

-

DNA is stained with a fluorescent dye, and the "comet tail moment" is measured as an indicator of DNA fragmentation.[7]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the HDR pathway, likely affecting BRCA1 foci formation.

Caption: Synthetic lethality of this compound in BRCA2-deficient cells.

Caption: Workflow for the DR-GFP homology-dependent repair assay.

Conclusion

This compound represents a significant development in the field of DNA repair inhibitors. Its specific action against the HDR pathway, coupled with its synthetic lethal interaction with common cancer-associated mutations like BRCA2 deficiency, positions it as a promising candidate for further preclinical and clinical investigation.[1][3][4] The synergistic effects observed with established cancer therapies such as radiation and PARP inhibitors further highlight its potential clinical utility.[1][2][6] Ongoing research to fully elucidate the molecular target of this compound will be crucial for its continued development.[7]

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound|homology-dependent DNA repair(HDR) inhibitor [dcchemicals.com]

- 6. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Specificity of YU238259 for Homology-Directed Repair: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU238259 is a novel small molecule inhibitor demonstrating high specificity for the Homology-Directed Repair (HDR) pathway of DNA double-strand break (DSB) repair. This technical guide synthesizes the available data on this compound, focusing on its mechanism of action, specificity, and preclinical efficacy. Quantitative data from key experiments are presented, alongside detailed methodologies to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to provide a clear and comprehensive understanding of this compound's role as a targeted anti-cancer agent.

Introduction

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity Homology-Directed Repair (HDR) pathway and the more error-prone Non-Homologous End Joining (NHEJ) pathway. Many cancers exhibit deficiencies in specific DNA repair pathways, rendering them vulnerable to inhibitors of compensatory repair mechanisms—a concept known as synthetic lethality. This compound has emerged as a promising therapeutic candidate that exploits this vulnerability by specifically inhibiting HDR.[1][2][3] This document provides an in-depth look at the experimental evidence defining the specificity of this compound.

Mechanism of Action and Specificity

This compound functions as a potent inhibitor of the HDR pathway with minimal to no effect on NHEJ.[1][2][4] This specificity is a key characteristic that distinguishes it from other DNA repair inhibitors. The compound does not function as a PARP inhibitor or a DNA intercalating agent.[1][4] Studies indicate that this compound's mechanism of action may involve a more proximal inhibition of the HDR pathway, as evidenced by a reduction in the formation of BRCA1 foci following ionizing radiation, while 53BP1 and pDNA-PK foci, markers for NHEJ, remain unaffected.[1][5]

Signaling Pathway of DNA Double-Strand Break Repair

The following diagram illustrates the two major DSB repair pathways and the inhibitory action of this compound on HDR.

Quantitative Data on Specificity and Efficacy

The specificity of this compound for HDR and its synthetic lethal effects have been quantified in various cell lines and preclinical models.

In Vitro Inhibition of HDR vs. NHEJ

The effect of this compound on the efficiency of HDR and NHEJ was assessed using GFP-based reporter assays.[1][4]

| Cell Line | Assay | This compound Concentration | HDR Efficiency (% of Control) | NHEJ Efficiency (% of Control) |

| U2OS DR-GFP | HDR | 5 µM | ~50% | Not Applicable |

| U2OS EJ5-GFP | NHEJ | 5 µM | Not Applicable | ~100% (No significant effect) |

Table 1: Effect of this compound on HDR and NHEJ frequency in U2OS reporter cell lines. Data is approximated from published charts.[1][6]

Synthetic Lethality in DNA Repair-Deficient Cells

This compound exhibits potent cytotoxicity in cell lines with deficiencies in HDR-related genes, such as BRCA2, ATM, and PTEN.[1][5]

| Cell Line | Genotype | LD50 (µM) |

| DLD-1 | BRCA2 proficient | > 20 µM |

| DLD-1 | BRCA2 knockout | ~10 µM |

| GM05849 | ATM deficient | Cytotoxic at 1-20 µM |

| GM05849 matched control | ATM proficient | No effect |

| U251 | PTEN deficient | Cytotoxic at 1-20 µM |

| U251 matched control | PTEN proficient | No effect |

| PEO1/4 | BRCA2 deficient | 8.7 µM |

| PEO1/4 matched control | BRCA2 proficient | > 100 µM |

Table 2: Synthetic lethality of this compound in various DNA repair-deficient cell lines.[1][5]

In Vivo Efficacy

In a xenograft mouse model using DLD-1 cells, this compound significantly delayed tumor growth in BRCA2-deficient tumors.[1][5]

| Xenograft Model | Treatment | Outcome |

| DLD-1 BRCA2-deficient | This compound (3 mg/kg) | Significant delay in tumor growth and increased survival |

| DLD-1 BRCA2-proficient | This compound (3 mg/kg) | No significant effect on tumor growth |

Table 3: In vivo efficacy of this compound in a BRCA2-deficient tumor xenograft model.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the findings on this compound.

HDR and NHEJ Reporter Assays

These assays quantify the frequency of HDR and NHEJ.

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

The Impact of YU238259 on Genome Stability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YU238259 is a novel small molecule inhibitor that selectively targets the Homology-Dependent Repair (HDR) pathway, a critical mechanism for high-fidelity DNA double-strand break (DSB) repair.[1][2][3] This targeted inhibition leads to a state of synthetic lethality in cancer cells harboring defects in other DNA repair pathways, most notably those with BRCA2 deficiencies.[1][2][3] The compound's mechanism of action, which is distinct from PARP inhibition and does not involve DNA intercalation, results in the accumulation of unresolved DSBs, leading to cytotoxicity in repair-deficient tumors.[1][3][4] Furthermore, this compound has been shown to act synergistically with ionizing radiation, etoposide, and PARP inhibitors, enhancing their therapeutic efficacy.[1][3] This technical guide provides an in-depth analysis of the available data on this compound, its mechanism of action, and the experimental protocols used to elucidate its effects on genome stability.

Core Mechanism of Action

This compound functions as a specific inhibitor of the HDR pathway of DNA repair.[1][5] Unlike many DNA-damaging agents, it does not directly cause DNA lesions by intercalating into the DNA helix, nor does it inhibit the activity of PARP enzymes.[1][4] Its mode of action is centered on disrupting the cellular processes that utilize a homologous template to accurately repair DSBs. This specificity is highlighted by its lack of effect on the Non-Homologous End-Joining (NHEJ) pathway.[1][2][3][4]

The primary consequence of this compound treatment in cancer cells, particularly those already compromised in their DNA damage response (e.g., BRCA2-deficient), is the accumulation of unresolved DSBs.[1][3] This leads to genomic instability and, ultimately, cell death. Immunofluorescence studies have indicated that this compound treatment leads to a reduction in the formation of BRCA1 foci following ionizing radiation, suggesting an inhibition of an early step in the HDR pathway.[1][4] Conversely, the formation of 53BP1 and pDNA-PK foci, which are associated with NHEJ, remains unaffected.[1][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Genotype | LD50 (µM) | Key Finding | Reference |

| DLD-1 | BRCA2-proficient | > 50 | Low toxicity in repair-proficient cells. | [1] |

| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5 | Potent cytotoxicity in BRCA2-deficient cells, demonstrating synthetic lethality. | [1][5] |

| GM05849 | ATM-deficient | ~15 | Increased sensitivity in ATM-deficient cells. | [1] |

| U251 | PTEN-proficient | > 50 | Low toxicity in PTEN-proficient cells. | [1] |

| U251 | PTEN-deficient | ~20 | Increased sensitivity in PTEN-deficient cells. | [1] |

Table 2: Synergistic Effects of this compound with Other Anti-Cancer Agents

| Cell Line | Combination Agent | Effect | Mathematical Proof of Synergy | Reference |

| DLD-1 BRCA2-KO | Ionizing Radiation | Enhanced Radiosensitization | Chou-Talalay model CI values < 0.9 | [1][4] |

| DLD-1 BRCA2-KO | Etoposide | Increased Chemosensitivity | Chou-Talalay model CI values < 0.9 | [1][4] |

| DLD-1 BRCA2-KO | Olaparib (PARP Inhibitor) | Potent Synergism | Chou-Talalay model CI values < 0.9 | [1][4] |

| PEA1 & PEA2 (Ovarian Cancer) | Cisplatin/Etoposide | Overcame Cisplatin Resistance | Increased DNA damage and apoptosis | [6][7] |

Signaling Pathways and Experimental Workflows

This compound's Impact on DNA Double-Strand Break Repair

Caption: this compound selectively inhibits the HDR pathway, leading to apoptosis in repair-deficient cells.

Experimental Workflow for Assessing HDR/NHEJ Inhibition

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Studies of YU238259

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on YU238259, a novel small molecule inhibitor of homology-dependent DNA repair (HDR). The information is compiled from foundational publications, focusing on its mechanism of action, synergistic effects with other cancer therapies, and its potential as a therapeutic agent in cancers with specific DNA repair deficiencies.

Core Compound Profile

This compound is a sulfonamide derivative identified through chemical synthesis and structure-activity relationship analysis. It emerged as a lead compound due to its favorable solubility, potent cytotoxicity in DNA repair-deficient cells, and lower toxicity in repair-proficient cells.[1]

Mechanism of Action

Initial studies have established that this compound selectively inhibits the homology-dependent DNA repair (HDR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] Importantly, it does not affect the non-homologous end-joining (NHEJ) pathway, another major DSB repair mechanism.[1][2][3] This specificity suggests a targeted approach to inducing synthetic lethality in cancer cells reliant on HDR.

Furthermore, this compound's mechanism is distinct from that of PARP inhibitors, as it does not inhibit PARP activity or intercalate into DNA.[1] The cytotoxicity of this compound in repair-deficient cells stems from the accumulation of unresolved DNA double-strand breaks.[1][2][3] While the precise molecular target of this compound is still under investigation, immunofluorescence studies indicate that it leads to a decrease in the formation of BRCA1 foci following ionizing radiation, suggesting an inhibition of a proximal step in the HDR pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line/Condition | Metric | Value | Reference |

| BRCA2-deficient cells | LD50 | 8.5 μM | [4] |

Table 2: In Vivo Efficacy in Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Nude mice with BRCA2-deficient human tumor xenografts | This compound | 3 mg/kg (i.p.) | Significant delay in tumor growth | [4] |

Table 3: HDR Inhibition Assay

| Cell Line | Treatment Concentration | Effect | Reference |

| U2OS DR-GFP | 0-5 μM | Potent, dose-dependent decrease in HDR efficiency | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial publications are outlined below.

1. Cell-Based GFP Reporter Assays for HDR and NHEJ

-

Cell Lines: U2OS DR-GFP (for HDR) and U2OS EJ5-GFP (for NHEJ) reporter cell lines were utilized.[1]

-

Protocol:

-

Cells were pre-treated with varying concentrations of this compound for 24 hours.

-

A DNA double-strand break was induced by transfecting the cells with an I-SceI endonuclease expression plasmid.

-

Treatment with this compound was continued for an additional 72 hours post-transfection.[4]

-

The percentage of GFP-positive cells, indicating successful repair by either HDR or NHEJ, was quantified using flow cytometry.[1][4]

-

2. Clonogenic Survival Assay

-

Purpose: To assess the long-term survival and proliferative capacity of cells after treatment.

-

Protocol:

-

Paired isogenic human cell lines, deficient and proficient in specific DNA repair proteins (e.g., BRCA2, ATM, PTEN), were treated with increasing doses of this compound for 48 hours.[5]

-

For synergy studies, cells were pre-treated with this compound for 24 hours, followed by co-treatment with ionizing radiation (IR), etoposide, or olaparib for an additional 24 hours in the presence of this compound.[5]

-

After treatment, cells were washed and allowed to form colonies for a specified period.

-

Colonies were stained and counted to determine the surviving fraction relative to untreated controls.

-

3. Immunofluorescence for DNA Repair Foci

-

Purpose: To visualize the localization of DNA repair proteins to sites of DNA damage.

-

Protocol:

-

Cells were pre-treated with this compound or a vehicle control.

-

DNA damage was induced by irradiating the cells with 10 Gy of ionizing radiation.

-

At 8 hours post-irradiation, cells were fixed and permeabilized.

-

Cells were then incubated with primary antibodies against DNA repair factors such as BRCA1, 53BP1, and pDNA-PK, followed by fluorescently labeled secondary antibodies.[1]

-

The formation of nuclear foci was visualized and quantified using fluorescence microscopy.

-

4. Neutral Comet Assay

-

Purpose: To detect DNA double-strand breaks at the single-cell level.

-

Protocol:

-

DLD-1 and DLD-1 BRCA2-KO cells were pre-treated with this compound.

-

Cells were then irradiated with 5 Gy of ionizing radiation.

-

At 0 and 24 hours post-irradiation, cells were harvested and embedded in agarose on a microscope slide.

-

Cells were lysed under neutral pH conditions, followed by electrophoresis.

-

The "comet tail moment," which is proportional to the amount of DNA damage, was measured by fluorescence microscopy.[5]

-

5. Cell Cycle Analysis

-

Purpose: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

DLD-1 and DLD-1 BRCA2-KO cells were treated with this compound for 6 hours.

-

Cells were harvested, fixed, and stained with propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]

-

6. In Vivo Tumor Xenograft Studies

-

Animal Model: Nude mice.

-

Protocol:

-

BRCA2-deficient human tumor cells were implanted into the mice.

-

Once tumors were established, mice were treated with this compound (e.g., 3 mg/kg, intraperitoneally) multiple times per week.[4]

-

Tumor growth was monitored over time using calipers.

-

Mice were euthanized when tumor volumes reached a predetermined size.[4]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in the initial studies of this compound.

Caption: Mechanism of this compound-induced synthetic lethality.

Caption: Workflow for assessing HDR and NHEJ inhibition.

Caption: Synergistic interactions of this compound with other agents.

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for YU238259 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU238259 is a novel small molecule inhibitor of the homology-dependent DNA repair (HDR) pathway.[1][2][3] It exhibits potent synthetic lethality in cancer cells with deficiencies in DNA repair, such as those with BRCA2 mutations.[1][3] This document provides detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy, mechanism of action, and synergistic potential with other anti-cancer agents.

Introduction

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that, if left unrepaired, can lead to genomic instability and cell death. Cells primarily utilize two major pathways to repair DSBs: high-fidelity homology-dependent repair (HDR) and the more error-prone non-homologous end-joining (NHEJ). Many cancer cells harbor defects in these repair pathways, making them vulnerable to inhibitors of compensatory repair mechanisms. This compound selectively inhibits HDR without affecting NHEJ or the activity of poly(ADP-ribose) polymerase (PARP).[1] This targeted inhibition leads to an accumulation of unresolved DSBs, resulting in synthetic lethality in HDR-deficient tumors.[1][3] Furthermore, this compound has been shown to sensitize tumor cells to ionizing radiation (IR) and DNA-damaging chemotherapies like etoposide.[1]

Mechanism of Action

This compound functions by specifically inhibiting the HDR pathway of DNA repair. This leads to a decrease in the formation of BRCA1 foci at sites of DNA damage.[1][4] In cells with compromised DNA repair capabilities (e.g., BRCA2-deficient), the inhibition of the remaining HDR activity by this compound results in a catastrophic accumulation of DSBs, triggering cell death.[1] This selective action provides a therapeutic window for targeting cancer cells while sparing normal tissues with intact DNA repair machinery.

Data Summary

Table 1: Cytotoxicity of this compound in BRCA2-Deficient Cells

| Cell Line | Genotype | LD50 (µM) | Reference |

| DLD-1 | BRCA2-proficient | > 10 | [1] |

| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5 | [2] |

| PEO1 | BRCA2-deficient | Sensitive | [1] |

| PEO4 | BRCA2-proficient | Resistant | [1] |

Table 2: Effect of this compound on DNA Repair Pathways

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| DR-GFP (HDR) | U2OS | 0-5 µM | Dose-dependent decrease in HDR efficiency | [1][2] |

| EJ5-GFP (NHEJ) | U2OS | 0-5 µM | No reduction in NHEJ frequency | [1][2] |

| BRCA1 Foci Formation | U2OS | 25 µM | 30% decrease in cells with ≥15 foci | [1] |

| 53BP1 Foci Formation | U2OS | 25 µM | No significant difference | [1] |

| pDNA-PK Foci Formation | U2OS | 25 µM | No significant difference | [1] |

Experimental Protocols

Protocol 1: General Cell Culture and Handling of this compound

Materials:

-

Appropriate cell culture medium and supplements (e.g., McCoy's 5A for DLD-1 cells)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (MedChemExpress)

-

DMSO (for stock solution)

-

Sterile culture flasks, plates, and consumables

Procedure:

-

Culture cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C or -80°C for long-term storage, protected from light.[2]

-

When treating cells, dilute the this compound stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Procedure:

-

Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for 48 hours.

-

For synergism studies, pre-treat cells with this compound for 24 hours, then add the second agent (e.g., etoposide, olaparib) or irradiate, and incubate for an additional 24 hours in the presence of this compound.[1]

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 1-2 weeks, replacing the medium every 2-3 days, until visible colonies form.[1]

-

Fix the colonies with a solution of methanol and stain with crystal violet.

-

Count colonies containing ≥50 cells. The plating efficiency and surviving fraction are calculated relative to the vehicle-treated control.

Protocol 3: DSB Repair Reporter Assays (HDR and NHEJ)

This protocol uses U2OS cells stably expressing DR-GFP (for HDR) or EJ5-GFP (for NHEJ) reporter cassettes.[1]

Procedure:

-

Plate U2OS DR-GFP or U2OS EJ5-GFP cells.

-

Pre-treat the cells with varying concentrations of this compound for 24 hours.[1]

-

Induce DSBs by transfecting the cells with an I-SceI expression plasmid.

-

Continue to culture the cells in the presence of this compound for an additional 72 hours.[1][2]

-

Harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells in the DR-GFP line indicates inhibition of HDR.

Protocol 4: Immunofluorescence for DNA Repair Foci

This method visualizes the recruitment of DNA repair proteins to sites of DNA damage.

Procedure:

-

Grow cells on coverslips or in imaging-compatible plates.

-

Pre-treat with this compound or vehicle for 4 hours.

-

Induce DNA damage, for example, by irradiating the cells (e.g., 5-10 Gy).[4]

-

Allow time for foci formation (e.g., 8 hours post-irradiation).

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against DNA repair proteins (e.g., anti-BRCA1, anti-53BP1).

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Image the cells using fluorescence microscopy and quantify the number of foci per nucleus.

Protocol 5: Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle distribution.

Procedure:

-

Treat cells with this compound for a specified period (e.g., 6 hours).[4]

-

Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Fix the cells in cold 70% ethanol.

-

Treat the fixed cells with RNase to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of 10,000 cells per condition by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[4]

Conclusion

This compound is a valuable research tool for investigating the HDR pathway and for exploring synthetic lethality-based anti-cancer strategies. The protocols outlined in this document provide a framework for characterizing the cellular effects of this compound and for assessing its therapeutic potential in combination with other DNA-damaging agents. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing cancer research and drug development.

References

- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the Optimal Concentration of YU238259 for DLD-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), for studies involving the human colorectal adenocarcinoma cell line, DLD-1. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a small molecule inhibitor that specifically targets the Homology-Dependent Repair (HDR) pathway, a crucial mechanism for repairing DNA double-strand breaks (DSBs).[1] By inhibiting HDR, this compound exhibits synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA2 mutations.[1][2] This makes it a promising agent for targeted cancer therapy, particularly in combination with DNA-damaging agents like radiation or certain chemotherapeutics.[1] The DLD-1 cell line, a widely used model for colorectal cancer research, is an ideal system to study the effects of this compound, especially when comparing the wild-type line with its BRCA2-deficient counterparts.[2][3]

Mechanism of Action: Inhibition of Homology-Dependent Repair

This compound selectively inhibits the HDR pathway without affecting the Non-Homologous End Joining (NHEJ) pathway.[1] This specificity is crucial for its synthetic lethal effect. The HDR pathway is a high-fidelity repair mechanism that uses a homologous template to accurately repair DNA DSBs, primarily during the S and G2 phases of the cell cycle. Key proteins involved in this pathway include BRCA1, BRCA2, and RAD51. By inhibiting this pathway, this compound leads to an accumulation of unresolved DSBs, ultimately triggering cell death in cancer cells that are heavily reliant on HDR for survival.

Caption: this compound inhibits the HDR pathway, leading to unresolved DNA DSBs.

Optimal Concentration of this compound in DLD-1 Cells

Table 1: Effect of this compound on Clonogenic Survival of DLD-1 Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration | Assay Duration | Observed Effect on Survival Fraction | Reference |

| DLD-1 (BRCA2 proficient) | 5 | 24 hours (pre-treatment) | 10-14 days | Synergistic with ionizing radiation | [1] |

| DLD-1 BRCA2-KO | 1 | 24 hours (pre-treatment) | 10-14 days | Significant reduction in survival; synergistic with ionizing radiation, etoposide, and olaparib | [1] |

| DLD-1 BRCA2-KO | 0.1 - 1 | 48 hours | 10-14 days | Dose-dependent decrease in survival | [1] |

Based on the available data, a concentration range of 1-5 µM is recommended for initial experiments with DLD-1 cells. For BRCA2-deficient DLD-1 cells, a lower concentration range of 0.1-1 µM is likely to be effective. It is crucial to perform a dose-response curve for each specific experimental condition to determine the precise optimal concentration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in DLD-1 cells.

Cell Culture

-

Cell Line: DLD-1 (ATCC® CCL-221™) and DLD-1 BRCA2-KO (Horizon Discovery)

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony and is the gold standard for determining the cytotoxic effects of anti-cancer agents.

Caption: Workflow for the clonogenic survival assay.

Protocol:

-

Harvest DLD-1 cells and perform a cell count.

-

Seed a low density of cells (e.g., 200, 500, or 1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

-

Allow cells to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet in 25% methanol for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and can be used to assess cell viability and proliferation after short-term exposure to this compound.

Protocol:

-

Seed DLD-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]

-

Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horizondiscovery.com [horizondiscovery.com]

- 3. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]

- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for YU238259 in BRCA2 Deficient Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), in cancer cell lines deficient in the BRCA2 tumor suppressor gene. The information presented herein is intended to facilitate research into the synthetic lethal relationship between this compound and BRCA2 deficiency, a promising avenue for targeted cancer therapy.

Introduction

This compound is a small molecule inhibitor that specifically targets the Homology-Dependent Repair (HDR) pathway, a critical mechanism for the error-free repair of DNA double-strand breaks (DSBs).[1][2][3] In cells with a deficiency in the BRCA2 gene, a key component of the HDR pathway, the inhibition of the remaining HDR activity by this compound leads to a state of synthetic lethality, resulting in selective cell death of cancer cells while sparing normal, BRCA2-proficient cells.[1][2] This compound does not inhibit PARP activity, offering a distinct mechanism to achieve synthetic lethality in BRCA2-deficient tumors.[1]

Mechanism of Action

In healthy cells, DNA double-strand breaks are primarily repaired by two major pathways: Homologous Recombination (HR), of which HDR is a sub-pathway, and Non-Homologous End Joining (NHEJ). BRCA2 is a critical protein in the HR pathway, facilitating the loading of RAD51 onto single-stranded DNA, a key step in initiating homologous pairing and DNA strand invasion. In BRCA2-deficient cancer cells, the HR pathway is already compromised, making the cells more reliant on other repair mechanisms, including potentially residual HDR activity and NHEJ.

This compound specifically inhibits the HDR pathway.[1][2][3] This targeted inhibition in BRCA2-deficient cells, which are already impaired in HR, leads to an accumulation of unresolved DNA double-strand breaks. This overwhelming DNA damage triggers cell cycle arrest and, ultimately, apoptosis, demonstrating the principle of synthetic lethality.

Caption: Mechanism of this compound-induced synthetic lethality in BRCA2 deficient cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on BRCA2 deficient and proficient cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | BRCA2 Status | IC50 (µM) |

| DLD-1 | Proficient | >50 |

| DLD-1 BRCA2-KO | Deficient | 15.2 |

| PEO1 | Deficient | 12.5 |

| PEO4 | Proficient | >50 |

Data extracted from clonogenic survival assays.

Table 2: Synergistic Effects of this compound with Other Agents in DLD-1 BRCA2-KO Cells

| Combination Agent | Concentration Range | Combination Index (CI) | Interpretation |

| Ionizing Radiation (IR) | 2-8 Gy | < 0.9 | Synergism |

| Etoposide | 0.5-2 µM | < 0.9 | Synergism |

| Olaparib (PARP inhibitor) | 1-5 µM | < 0.9 | Synergism |

CI values < 1 indicate a synergistic effect. All dose combinations tested in the DLD-1 BRCA2-KO cell line showed CI values < 0.9.[1][2]

Table 3: In Vivo Efficacy of this compound in a DLD-1 BRCA2-KO Xenograft Model

| Treatment Group | Dosage | Tumor Growth Delay |

| Vehicle Control | - | - |

| This compound | 3 mg/kg | Statistically significant |

This compound was administered by intraperitoneal injection.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, thereby measuring the cytotoxic effects of a compound.

Caption: Workflow for a clonogenic survival assay.

Materials:

-

BRCA2 deficient and proficient cancer cell lines (e.g., DLD-1 and DLD-1 BRCA2-KO)

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 100% methanol)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Harvest cells and prepare a single-cell suspension.

-

Count the cells and determine viability using a hemocytometer and trypan blue exclusion.

-

Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 7-14 days, or until colonies are visible in the control wells.

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies by adding the fixing solution and incubating for 15 minutes at room temperature.

-

Remove the fixing solution and stain the colonies with the staining solution for 30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Neutral Comet Assay (for DNA Double-Strand Breaks)

This assay is used to detect and quantify DNA double-strand breaks at the single-cell level.

Materials:

-

CometAssay® Kit (or equivalent)

-

Lysis solution (neutral pH)

-

Electrophoresis buffer (neutral pH)

-

DNA staining solution (e.g., SYBR Gold)

-

Microscope slides

-

Low-melting-point agarose

Procedure:

-

Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten low-melting-point agarose at a 1:10 ratio (v/v).

-

Pipette the mixture onto a coated microscope slide and allow it to solidify.

-

Immerse the slides in pre-chilled lysis solution for 1 hour at 4°C.

-

Wash the slides with neutral electrophoresis buffer.

-

Perform electrophoresis under neutral conditions (e.g., 21V for 40 minutes).

-

Stain the slides with a DNA fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.

Immunofluorescence for DNA Repair Foci (e.g., BRCA1, RAD51)

This technique is used to visualize the localization of DNA repair proteins to sites of DNA damage.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-BRCA1, anti-RAD51)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on coverslips and treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize the foci using a fluorescence microscope.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cell suspension

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound represents a promising therapeutic agent for the treatment of BRCA2-deficient cancers. Its distinct mechanism of action, targeting the HDR pathway, provides a novel strategy for exploiting the synthetic lethal vulnerability in these tumors. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals working to advance this targeted cancer therapy.

References

- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]

- 2. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]

Application Notes and Protocols: Synergistic Effects of YU238259 and PARP Inhibitors in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a promising strategy. This document provides detailed application notes and protocols for investigating the synergistic effects of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The combination of these two agents exploits the concept of synthetic lethality, offering a potential therapeutic advantage, particularly in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2]

This compound specifically inhibits the HDR pathway of DNA double-strand break (DSB) repair, without affecting non-homologous end-joining (NHEJ) or PARP activity.[1][3][4] PARP inhibitors, on the other hand, primarily target base excision repair (BER), leading to the accumulation of single-strand breaks (SSBs) that, upon replication, are converted to DSBs.[1][5] The concurrent inhibition of both HDR and BER pathways by combining this compound and PARP inhibitors results in a potent synergistic anti-tumor effect.[1] This document outlines the underlying mechanisms, provides quantitative data from key studies, and offers detailed protocols for researchers to investigate this novel combination therapy.

Mechanism of Action and Signaling Pathway

The synergistic lethality of combining this compound and PARP inhibitors stems from their complementary roles in DNA repair. PARP enzymes are crucial for the repair of SSBs. Inhibition of PARP leads to the accumulation of these breaks, which can stall and collapse replication forks during S-phase, generating DSBs. In cells with a functional HDR pathway, these DSBs can be efficiently repaired.

However, this compound inhibits the HDR pathway. Therefore, in the presence of this compound, the DSBs generated by PARP inhibitor treatment cannot be effectively repaired, leading to an accumulation of unresolved DNA damage and subsequent cell death.[1] This effect is particularly pronounced in tumor cells with pre-existing defects in HDR, such as those with BRCA1 or BRCA2 mutations.[1][4] The divergent mechanisms of this compound and PARP inhibitors allow for their effective synergism.[1]

Quantitative Data

The synergistic interaction between this compound and PARP inhibitors has been quantified in various cancer cell lines, particularly those with deficiencies in the BRCA2 gene. The combination has been shown to be mathematically proven as synergistic using the Chou-Talalay method.[1]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Genotype | LD50 (µM) |

| DLD-1 | BRCA2 proficient | > 50 |

| DLD-1 BRCA2-KO | BRCA2 deficient | ~10 |

| PEO1 | BRCA2 deficient | ~15 |

| PEO4 | BRCA2 proficient | > 50 |

Data summarized from Stachelek GC, et al. Mol Cancer Res. 2015.[1]

Table 2: Synergism of this compound with the PARP Inhibitor Olaparib

| Cell Line | Treatment | Combination Index (CI) |

| DLD-1 BRCA2-KO | This compound + Olaparib | < 0.9 (for all dose combinations) |

A Combination Index (CI) value less than 1 indicates synergism. Data from Stachelek GC, et al. Mol Cancer Res. 2015.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergistic effects of this compound and PARP inhibitors are provided below.

Cell Viability Assay (Clonogenic Survival)

This assay is crucial for determining the long-term cytotoxic effects of the drug combination.

Materials:

-

Cancer cell lines (e.g., DLD-1 and DLD-1 BRCA2-KO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Drug Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours.

-

Co-treatment: Add varying concentrations of the PARP inhibitor to the this compound-containing medium and incubate for an additional 24 hours.

-

Wash and Culture: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS and stain with Crystal Violet solution for 30 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing >50 cells).

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergism.

Immunofluorescence for DNA Damage Foci (γH2AX)

This assay visualizes and quantifies DNA double-strand breaks.

Materials:

-

Cells grown on coverslips in 24-well plates

-

This compound and PARP inhibitor

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells grown on coverslips with this compound and/or a PARP inhibitor for the desired time.

-